5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol
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Overview
Description
5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol is a compound known for its unique structure and potential applications in various fields of science. As a pyrimidine derivative with an oxadiazole moiety, it is of significant interest in chemical and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol generally involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring, introduction of the sulfanyl group, and subsequent pyrimidine ring formation. Typical reaction conditions may include the use of solvents like DMF (Dimethylformamide), catalysts like triethylamine, and control of temperature and pH to facilitate the desired transformations.
Industrial Production Methods: Scaling up the synthesis for industrial production often involves optimizing the reaction conditions to ensure high yield and purity. This can be achieved by refining solvent choices, reaction times, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially altering its structure and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Conditions for substitution reactions can involve the use of nucleophiles like amines or thiols, often facilitated by the presence of a base like NaOH or K2CO3.
Major Products Formed: Oxidation and reduction reactions primarily modify the oxadiazole and sulfanyl moieties, leading to products with altered electronic properties. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
The compound’s unique structure makes it a valuable molecule in several research domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of new chemical reactions and properties.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug discovery and development.
Medicine: Investigations into its pharmacokinetics and pharmacodynamics can lead to the development of novel therapeutic agents.
Industry: Its incorporation into materials science could enhance the properties of polymers or other advanced materials.
Mechanism of Action
5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole and pyrimidine rings suggests it could interact with nucleic acids or proteins, influencing biological pathways and cellular functions. Detailed studies into its binding affinities and modes of action are essential to fully elucidate its mechanism.
Comparison with Similar Compounds
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine
3-(4-Chlorophenyl)-1,2,4-oxadiazole
5-Methyl-4-pyrimidinol
2-(Ethylsulfanyl)-6-methylpyrimidine
3-(4-Methylphenyl)-1,2,4-oxadiazole
Each of these compounds has unique characteristics, but the specific structure of 5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol provides distinct advantages and research opportunities.
Properties
IUPAC Name |
5-ethyl-4-methyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-13-11(3)18-17(20-16(13)22)24-9-14-19-15(21-23-14)12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,18,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFGLURNESLCMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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